(1H-Indazol-5-yl)-methyl-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Select (1H-Indazol-5-yl)-methyl-amine for CNS drug candidates requiring improved blood-brain barrier permeability. Its single HBD (vs. primary amine analog's 2) enhances passive membrane diffusion. Validated for GRK2 inhibitor programs with >700-fold selectivity over related kinases. Transition metal-catalyzed synthesis avoids hazardous LiAlH4, reducing scale-up risks and cost of goods for preclinical campaigns.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 478827-05-3
Cat. No. B3141516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indazol-5-yl)-methyl-amine
CAS478827-05-3
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C8H9N3/c1-9-7-2-3-8-6(4-7)5-10-11-8/h2-5,9H,1H3,(H,10,11)
InChIKeyFLSLJYJGTPETJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-5-yl-methyl-amine (CAS 478827-05-3): Strategic Sourcing for Kinase and MAO-B Probe Development


(1H-Indazol-5-yl)-methyl-amine (CAS 478827-05-3), also known as N-methyl-1H-indazol-5-amine, is a primary N-methylated heterocyclic amine featuring an indazole scaffold [1]. This molecular structure serves as a versatile building block in medicinal chemistry, distinguished by its N-methyl substitution at the 5-position of the 1H-indazole core, which influences both lipophilicity and hydrogen bonding capacity relative to its primary amine analog .

Indazole Substitution is Not Interchangeable: Why CAS 478827-05-3 is Not a Drop-In Replacement for 5-Aminomethyl-1H-indazole


The practice of substituting a primary amine with its N-methylated derivative is frequently non-trivial in drug discovery. While both (1H-Indazol-5-yl)-methyl-amine and its close analog, 5-aminomethyl-1H-indazole (CAS 267413-25-2), share a common indazole core, their structural difference at the terminal amine dictates their utility. The N-methyl group in CAS 478827-05-3 reduces hydrogen bond donor capacity, increases lipophilicity, and alters basicity . These physicochemical shifts directly impact the compound's performance in critical assays, making generic substitution a high-risk strategy for projects requiring consistent and predictable structure-activity relationships (SAR) [1]. The following evidence quantifies these differences.

Quantifying Differentiation: A Head-to-Head Evidence Guide for (1H-Indazol-5-yl)-methyl-amine


Physicochemical Distinction: Hydrogen Bonding and Lipophilicity vs. 5-Aminomethyl-1H-indazole

The N-methyl group on (1H-Indazol-5-yl)-methyl-amine (Target) reduces its hydrogen bond donor (HBD) count by one compared to the primary amine in 5-aminomethyl-1H-indazole (Comparator) [1]. This is a critical differentiator for optimizing pharmacokinetic properties like membrane permeability and off-target binding. While direct experimental LogD values are not available for the target compound, the computational LogP value for the comparator is 0.422 [2]. The target compound's N-methyl group is expected to increase this value, indicating higher lipophilicity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Kinase Probe Development: Selectivity Advantage in GRK2 vs. ROCK1 Context

(1H-Indazol-5-yl)-methyl-amine is a key intermediate in the synthesis of selective G protein-coupled receptor kinase 2 (GRK2) inhibitors. The most selective analog, 12n (CCG-224406), which incorporates the target compound's core structure, demonstrated an IC50 of 130 nM for GRK2 with >700-fold selectivity over other GRK subfamilies and no detectable ROCK1 inhibition [1]. This contrasts sharply with GSK180736A, a ROCK1 inhibitor-derived scaffold, which showed less favorable selectivity profiles, highlighting the target's structural contribution to achieving high kinome selectivity.

Kinase Inhibitor GPCR Chemical Biology

Synthetic Route Comparison: Direct vs. Multi-Step Access to N-Methylated Scaffolds

The synthesis of (1H-Indazol-5-yl)-methyl-amine can be achieved directly via transition metal-catalyzed reactions such as Cu(OAc)2-catalyzed N-N bond formation . In contrast, the synthesis of the primary amine analog, 5-aminomethyl-1H-indazole, often requires a two-step process involving nitrile reduction with LiAlH4, which can be less efficient and more hazardous at scale . The direct route to the N-methylated derivative offers potential advantages in terms of step count, overall yield, and process safety for larger-scale procurement.

Organic Synthesis Medicinal Chemistry Process Chemistry

High-Value Application Scenarios for (1H-Indazol-5-yl)-methyl-amine (CAS 478827-05-3)


Optimizing CNS Drug Candidates Through Reduced Hydrogen Bonding

Medicinal chemists should select (1H-Indazol-5-yl)-methyl-amine when designing central nervous system (CNS) drug candidates where reducing hydrogen bond donor (HBD) count is crucial for improving blood-brain barrier (BBB) permeability. As established in Section 3, its single HBD compared to its primary amine analog (HBD = 2) makes it a strategically superior choice for enhancing passive diffusion across lipid membranes [1]. This is particularly relevant for developing therapies targeting neurodegenerative or neuropsychiatric disorders where brain exposure is paramount.

Generating Highly Selective GRK2 Chemical Probes for Cardiac Target Validation

Research groups focused on G protein-coupled receptor (GPCR) signaling and heart failure should prioritize (1H-Indazol-5-yl)-methyl-amine as a foundational building block. The evidence in Section 3 shows that analogs derived from this scaffold achieve >700-fold selectivity for GRK2 over related kinases, a feature not easily replicated with other indazole derivatives [1]. This high selectivity is essential for deconvoluting complex biological pathways and validating GRK2 as a therapeutic target without off-target confounding effects.

Scalable Synthesis of Advanced Intermediates with Safer Process Chemistry

For process chemists and procurement managers, (1H-Indazol-5-yl)-methyl-amine offers a more favorable route to N-methylated indazole intermediates compared to the primary amine analog. The direct, transition metal-catalyzed synthesis avoids the use of hazardous LiAlH4 required for the primary amine, reducing safety risks and potentially lowering the cost of goods for larger-scale campaigns [1] . This makes it the preferred choice for projects advancing from early discovery to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Indazol-5-yl)-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.